(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride
Brand Name: Vulcanchem
CAS No.: 184360-57-4
VCID: VC0223070
InChI: InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1
SMILES: CC(C)C(C(=S)N1CCSC1)N.Cl
Molecular Formula: C8H17ClN2S2
Molecular Weight: 240.8 g/mol

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride

CAS No.: 184360-57-4

Cat. No.: VC0223070

Molecular Formula: C8H17ClN2S2

Molecular Weight: 240.8 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride - 184360-57-4

Specification

CAS No. 184360-57-4
Molecular Formula C8H17ClN2S2
Molecular Weight 240.8 g/mol
IUPAC Name (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride
Standard InChI InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1
SMILES CC(C)C(C(=S)N1CCSC1)N.Cl
Canonical SMILES CC(C)C(C(=S)N1CCSC1)N.Cl

Introduction

Structural Characteristics and Chemical Classification

The compound (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride belongs to a class of heterocyclic compounds containing a thiazolidine ring system. Thiazolidine is a five-membered heterocyclic compound containing both nitrogen and sulfur atoms in a saturated ring structure, distinguishing it from the aromatic thiazole ring system which contains the same atoms in an unsaturated configuration . The presence of the thiazolidine ring makes this compound particularly interesting due to its versatile chemical reactivity and potential biological activities.

Molecular Structure Analysis

The compound features several key structural elements:

  • A thiazolidine (1,3-thiazolidin) ring system

  • A thione (C=S) functional group attached to the nitrogen of the thiazolidine ring

  • An amino group in the S-configuration at the C-2 position

  • A methyl-substituted alkyl chain (3-methyl-butane backbone)

  • A hydrochloride salt form, enhancing water solubility

Stereochemical Features

The compound exhibits stereochemistry at the C-2 position, with the S-configuration indicating the specific spatial arrangement of the amino group. This stereochemical feature is crucial for potential biological activities, as biological systems often respond differently to different stereoisomers of the same compound.

PropertyExpected Value/Characteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilitySoluble in water (enhanced by HCl salt form)
Melting PointLikely between 180-240°C (based on similar compounds)
Molecular WeightApproximately 278-280 g/mol (calculated)

Chemical Reactivity

Due to its structural features, the compound would likely exhibit the following chemical behaviors:

  • The thione group (C=S) is susceptible to nucleophilic attack and can participate in various substitution reactions.

  • The primary amine group can undergo typical reactions including acylation, alkylation, and condensation with carbonyls.

  • The thiazolidine ring may undergo ring-opening reactions under certain conditions.

  • As a hydrochloride salt, it would likely form a free base when treated with bases.

Analytical Methods for Identification and Characterization

For proper identification and characterization of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride, several analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H-NMR would include:

  • Thiazolidine ring protons (approximately δ 3.0-4.5 ppm)

  • Methine proton adjacent to the amino group (δ 3.5-4.0 ppm)

  • Methyl groups of the isopropyl moiety (δ 0.8-1.2 ppm)

  • Amino group protons (broad signal, δ 8.0-9.0 ppm in the salt form)

In ¹³C-NMR, the thione carbon would show a characteristic downfield shift (approximately δ 180-200 ppm).

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • N-H stretching of the amino group (~3300-3500 cm⁻¹)

  • C=S stretching (~1050-1200 cm⁻¹)

  • C-N stretching (~1200-1350 cm⁻¹)

  • C-S stretching (~600-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the thiazolidine ring system and the amino acid moiety.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive structural confirmation, including absolute stereochemistry at the C-2 position.

Structure-Property Relationships

Understanding the structure-property relationships of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride is crucial for predicting its behavior in various applications.

Electronic Properties

The electronic distribution within the molecule would be significantly influenced by:

  • The electron-withdrawing nature of the thione group

  • The electron-donating properties of the amino group

  • The conformational flexibility of the thiazolidine ring

These electronic properties would influence reactivity, binding to biological targets, and spectroscopic characteristics.

Conformational Analysis

The thiazolidine ring typically adopts an envelope conformation, with potential for ring puckering. This conformational flexibility may be important for binding to biological receptors and could influence the compound's pharmacological properties.

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